molecular formula C5H7N5O3 B4306104 1-(5-amino-3-nitro-1H-1,2,4-triazol-1-yl)acetone

1-(5-amino-3-nitro-1H-1,2,4-triazol-1-yl)acetone

Cat. No. B4306104
M. Wt: 185.14 g/mol
InChI Key: MJOGRARFWPPJND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-amino-3-nitro-1H-1,2,4-triazol-1-yl)acetone is a chemical compound that has been studied for its potential applications in the field of scientific research. This compound has been synthesized using various methods and has been found to exhibit certain biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-(5-amino-3-nitro-1H-1,2,4-triazol-1-yl)acetone is not fully understood. However, it is believed to inhibit the growth and replication of microorganisms by interfering with their metabolic processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit certain biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. This compound has also been found to exhibit antiviral activity against herpes simplex virus.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(5-amino-3-nitro-1H-1,2,4-triazol-1-yl)acetone in lab experiments include its potential as a fluorescent probe for the detection of certain biomolecules and its antibacterial, antifungal, and antiviral properties. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 1-(5-amino-3-nitro-1H-1,2,4-triazol-1-yl)acetone. One direction is to further investigate its potential as a fluorescent probe for the detection of certain biomolecules. Another direction is to study its potential use in the development of new antibacterial, antifungal, and antiviral agents. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

1-(5-amino-3-nitro-1H-1,2,4-triazol-1-yl)acetone has been studied for its potential applications in the field of scientific research. It has been found to exhibit antibacterial, antifungal, and antiviral properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of certain biomolecules.

properties

IUPAC Name

1-(5-amino-3-nitro-1,2,4-triazol-1-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O3/c1-3(11)2-9-4(6)7-5(8-9)10(12)13/h2H2,1H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOGRARFWPPJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=NC(=N1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-amino-3-nitro-1H-1,2,4-triazol-1-yl)acetone
Reactant of Route 2
1-(5-amino-3-nitro-1H-1,2,4-triazol-1-yl)acetone
Reactant of Route 3
1-(5-amino-3-nitro-1H-1,2,4-triazol-1-yl)acetone
Reactant of Route 4
Reactant of Route 4
1-(5-amino-3-nitro-1H-1,2,4-triazol-1-yl)acetone
Reactant of Route 5
1-(5-amino-3-nitro-1H-1,2,4-triazol-1-yl)acetone
Reactant of Route 6
1-(5-amino-3-nitro-1H-1,2,4-triazol-1-yl)acetone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.